molecular formula C13H14O2 B14245759 2(5H)-Furanone, 5-phenyl-3-propyl- CAS No. 336800-60-3

2(5H)-Furanone, 5-phenyl-3-propyl-

Cat. No.: B14245759
CAS No.: 336800-60-3
M. Wt: 202.25 g/mol
InChI Key: SFTWRWFUJKIRMW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-phenyl-3-propyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 3-phenylpropanoic acid derivatives. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of 2(5H)-Furanone, 5-phenyl-3-propyl- may involve more efficient catalytic processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 5-phenyl-3-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution on the phenyl ring.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated lactones.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2(5H)-Furanone, 5-phenyl-3-propyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-phenyl-3-propyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde
  • 5-isopropyl-3-phenyl-1,2,4-oxadiazole
  • 5-butyl-3-phenyl-1,2,4-oxadiazole

Uniqueness

2(5H)-Furanone, 5-phenyl-3-propyl- is unique due to its specific structural features, such as the combination of a furanone ring with phenyl and propyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

336800-60-3

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-phenyl-4-propyl-2H-furan-5-one

InChI

InChI=1S/C13H14O2/c1-2-6-11-9-12(15-13(11)14)10-7-4-3-5-8-10/h3-5,7-9,12H,2,6H2,1H3

InChI Key

SFTWRWFUJKIRMW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(OC1=O)C2=CC=CC=C2

Origin of Product

United States

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